1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide is an organic compound that features a pyrazole ring substituted with a tert-butyl group, an iodine atom, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of tert-butyl alcohol and iodine in the presence of a base to achieve the desired substitution . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and ligands are commonly used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce various substituted pyrazoles .
Scientific Research Applications
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl and iodine substituents can influence the binding affinity and specificity of the compound . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
- 1-(tert-Butyl)-3-chloro-1H-pyrazole-4-carboxamide
- 1-(tert-Butyl)-3-bromo-1H-pyrazole-4-carboxamide
- 1-(tert-Butyl)-3-fluoro-1H-pyrazole-4-carboxamide
Comparison: Compared to its halogenated analogs, 1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carboxamide exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This can result in different reaction kinetics and product distributions in chemical reactions . Additionally, the iodine substituent can enhance the compound’s ability to participate in cross-coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H12IN3O |
---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
1-tert-butyl-3-iodopyrazole-4-carboxamide |
InChI |
InChI=1S/C8H12IN3O/c1-8(2,3)12-4-5(7(10)13)6(9)11-12/h4H,1-3H3,(H2,10,13) |
InChI Key |
GTEFCVXSUOJIBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)I)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.